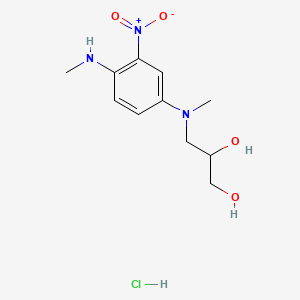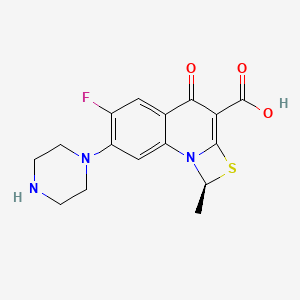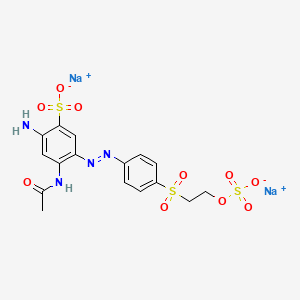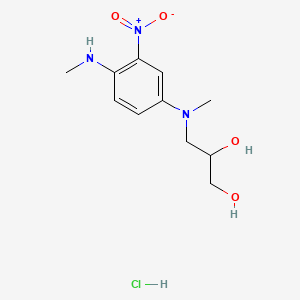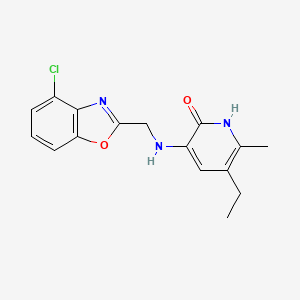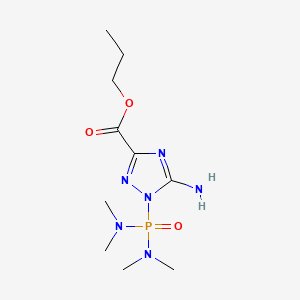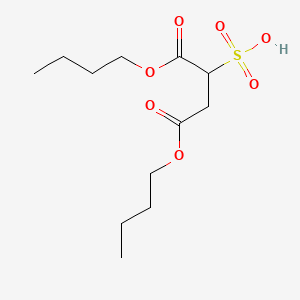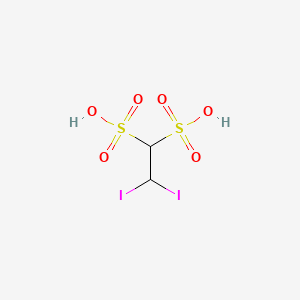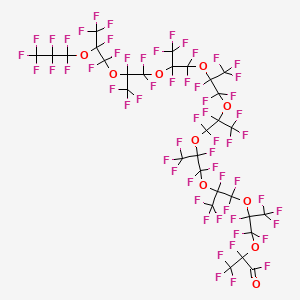
3,6,9,12,15,18,21,24,27-Nonaoxatriacontanoyl fluoride, 2,4,4,5,7,7,8,10,10,11,13,13,14,16,16,17,19,19,20,22,22,23,25,25,26,28,28,29,29,30,30,30-dotriacontafluoro-2,5,8,11,14,17,20,23,26-nonakis(trifluoromethyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,6,9,12,15,18,21,24,27-Nonaoxatriacontanoyl fluoride, 2,4,4,5,7,7,8,10,10,11,13,13,14,16,16,17,19,19,20,22,22,23,25,25,26,28,28,29,29,30,30,30-dotriacontafluoro-2,5,8,11,14,17,20,23,26-nonakis(trifluoromethyl)- is a highly complex organic compound characterized by its extensive fluorination and multiple ether linkages
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of such a complex compound typically involves multiple steps, including the formation of ether linkages and the introduction of fluorine atoms. Common synthetic routes may include:
Etherification: Formation of ether bonds through reactions between alcohols and alkyl halides.
Fluorination: Introduction of fluorine atoms using reagents like elemental fluorine (F2) or fluorinating agents such as sulfur tetrafluoride (SF4).
Industrial Production Methods
Industrial production of this compound would likely involve large-scale reactions under controlled conditions to ensure high yield and purity. Techniques such as continuous flow reactors and advanced purification methods like chromatography may be employed.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the ether linkages.
Reduction: Reduction reactions could target the fluorinated segments, potentially leading to defluorination.
Substitution: Nucleophilic substitution reactions may occur, especially at the fluorinated carbon atoms.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Nucleophiles: Sodium methoxide (NaOMe), potassium tert-butoxide (KOtBu).
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carbonyl-containing compounds, while reduction could lead to partially defluorinated derivatives.
Aplicaciones Científicas De Investigación
This compound’s unique structure makes it valuable in several research areas:
Chemistry: Used as a model compound to study the effects of extensive fluorination on chemical reactivity and stability.
Medicine: Investigated for its potential use in imaging agents for diagnostic purposes.
Industry: Utilized in the development of advanced materials with high thermal and chemical resistance.
Mecanismo De Acción
The compound’s effects are primarily due to its extensive fluorination and ether linkages. These features influence its interaction with molecular targets and pathways, such as:
Membrane Interaction: The fluorinated segments may interact with lipid bilayers, affecting membrane fluidity and permeability.
Enzyme Inhibition: Potential to inhibit enzymes by binding to active sites or altering enzyme structure.
Comparación Con Compuestos Similares
Similar Compounds
Perfluorooctanoic acid (PFOA): Known for its extensive fluorination and environmental persistence.
Polytetrafluoroethylene (PTFE): A polymer with high fluorine content, used in non-stick coatings.
Uniqueness
The compound’s combination of multiple ether linkages and extensive fluorination sets it apart from other fluorinated compounds. This unique structure imparts distinct chemical and physical properties, making it a subject of interest for further research and application development.
Propiedades
Número CAS |
65150-88-1 |
|---|---|
Fórmula molecular |
C30F60O10 |
Peso molecular |
1660.2 g/mol |
Nombre IUPAC |
2,3,3,3-tetrafluoro-2-[1,1,2,3,3,3-hexafluoro-2-[1,1,2,3,3,3-hexafluoro-2-[1,1,2,3,3,3-hexafluoro-2-[1,1,2,3,3,3-hexafluoro-2-[1,1,2,3,3,3-hexafluoro-2-[1,1,2,3,3,3-hexafluoro-2-[1,1,2,3,3,3-hexafluoro-2-[1,1,2,3,3,3-hexafluoro-2-(1,1,2,2,3,3,3-heptafluoropropoxy)propoxy]propoxy]propoxy]propoxy]propoxy]propoxy]propoxy]propoxy]propanoyl fluoride |
InChI |
InChI=1S/C30F60O10/c31-1(91)2(32,12(43,44)45)92-23(75,76)4(35,14(49,50)51)94-25(79,80)6(37,16(55,56)57)96-27(83,84)8(39,18(61,62)63)98-29(87,88)10(41,20(67,68)69)100-30(89,90)11(42,21(70,71)72)99-28(85,86)9(40,19(64,65)66)97-26(81,82)7(38,17(58,59)60)95-24(77,78)5(36,15(52,53)54)93-22(73,74)3(33,34)13(46,47)48 |
Clave InChI |
JAKFVMIZGKDDLJ-UHFFFAOYSA-N |
SMILES canónico |
C(=O)(C(C(F)(F)F)(OC(C(C(F)(F)F)(OC(C(C(F)(F)F)(OC(C(C(F)(F)F)(OC(C(C(F)(F)F)(OC(C(C(F)(F)F)(OC(C(C(F)(F)F)(OC(C(C(F)(F)F)(OC(C(C(F)(F)F)(OC(C(C(F)(F)F)(F)F)(F)F)F)(F)F)F)(F)F)F)(F)F)F)(F)F)F)(F)F)F)(F)F)F)(F)F)F)(F)F)F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


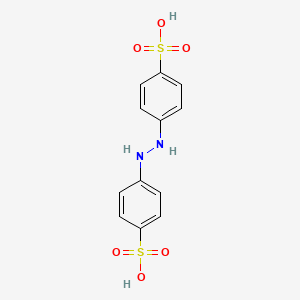
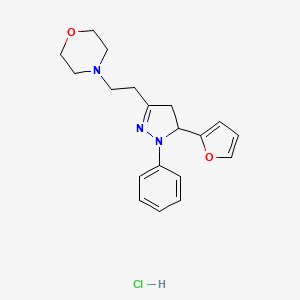
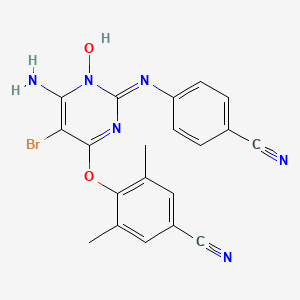
![2-[(3s,4r)-4-{[(3,4-Dichloro-5-Methyl-1h-Pyrrol-2-Yl)carbonyl]amino}-3-Fluoropiperidin-1-Yl]-1,3-Thiazole-5-Carboxylic Acid](/img/structure/B12786262.png)

